NIT4 Nitrilase Enantioselectivity
The Arabidopsis nitrilase NIT4 (At5g22300) exhibits strict substrate enantioselectivity, utilizing 3-cyano-L-alanine as its physiological substrate with a Km of 740 μM, while the D-isomer is not metabolized [1]. This data is derived from recombinant enzyme assays and provides a direct, quantitative basis for using the D-enantiomer as a negative control or stereochemical probe in nitrilase activity studies.
| Evidence Dimension | Enzyme Substrate Affinity (Km) |
|---|---|
| Target Compound Data | No detectable metabolism |
| Comparator Or Baseline | 3-Cyano-L-alanine (CAS 6232-19-5); Km = 740 μM |
| Quantified Difference | Complete lack of substrate activity |
| Conditions | Recombinant Arabidopsis NIT4 nitrilase, in vitro kinetic assay |
Why This Matters
For researchers studying cyanide detoxification pathways or developing nitrilase inhibitors, this data confirms D-Alanine, 3-cyano- as an essential stereochemical control, preventing false-positive results that would arise from using racemic material.
- [1] Piotrowski, M., Schönfelder, S., & Weiler, E. W. (2001). The Arabidopsis thaliana isogene NIT4 and its orthologs in tobacco encode β-cyano-L-alanine hydratase/nitrilase. Journal of Biological Chemistry, 276(4), 2616-2621. View Source
